molecular formula C19H19N3O5 B3047285 2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid CAS No. 1370587-30-6

2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid

Cat. No.: B3047285
CAS No.: 1370587-30-6
M. Wt: 369.4
InChI Key: PEMYYMJRUFTHIB-UHFFFAOYSA-N
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Description

2-[4-(4-Methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid is a benzoic acid derivative featuring a 4-methylpiperazine moiety attached to a nitro-substituted benzoyl group. This compound combines a polar nitro group (-NO₂), a planar aromatic system, and a piperazine ring, which confers both basicity and conformational flexibility. Such structural attributes make it a candidate for pharmaceutical applications, particularly in kinase inhibition or as a synthetic intermediate .

Properties

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-20-8-10-21(11-9-20)16-7-6-13(12-17(16)22(26)27)18(23)14-4-2-3-5-15(14)19(24)25/h2-7,12H,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMYYMJRUFTHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184298
Record name Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370587-30-6
Record name Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370587-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of piperazine-containing compounds .

Scientific Research Applications

2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic Acid
  • Structural Difference : The 4-methyl group on the piperazine ring is replaced with a 4-hydroxybut-2-ynyl group.
  • Impact: Solubility: The hydroxyl group enhances hydrophilicity compared to the methyl substituent.
3-(4-Methylpiperazin-1-yl)benzoic Acid
  • Structural Difference : Lacks the nitro group and benzoyl linkage.
  • Impact :
    • Molecular Weight : Simpler structure (MW 220.26 vs. ~369 for the target compound) reduces steric hindrance.
    • Basicity : The absence of the electron-withdrawing nitro group increases the basicity of the piperazine nitrogen .

Variations in the Aromatic Core

2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic Acid
  • Structural Difference: The piperazine ring is replaced with a dimethylamino group (-N(CH₃)₂).
  • Electron Effects: The dimethylamino group is less electron-withdrawing than nitro, altering electronic distribution on the aromatic ring .
4-(4-Methylpiperazin-1-yl)-2-(trifluoroacetamido)benzoic Acid
  • Structural Difference : Features a trifluoroacetyl group and tetrahydrofuran substituent.
  • Impact :
    • Metabolic Stability : The trifluoroacetyl group may resist enzymatic degradation, enhancing half-life.
    • Applications : Serves as an intermediate in larotrectinib sulfate synthesis, highlighting its role in kinase inhibitor development .

Functional Group Modifications

4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid
  • Structural Difference: Incorporates an azetidinone ring instead of piperazine.
  • Biological Activity: Azetidinones are associated with β-lactamase inhibition, suggesting divergent therapeutic applications compared to piperazine derivatives .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Bioactivity/Applications
Target Compound ~369 4-Methylpiperazine, NO₂, benzoyl Moderate (lipophilic) Kinase inhibition intermediate
2-[4-(4-Hydroxybut-2-ynyl)piperazinyl]-3-nitrobenzoic acid ~383 Hydroxybutynyl, NO₂ High (hydrophilic) Unknown
3-(4-Methylpiperazinyl)benzoic Acid 220.26 4-Methylpiperazine Moderate Basic building block
2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic Acid ~316 Dimethylamino, NO₂ Low Unspecified
4-(4-Methylpiperazinyl)-2-(trifluoroacetamido)benzoic Acid ~438 Trifluoroacetyl, tetrahydrofuran Low Larotrectinib intermediate

Research Findings and Implications

  • This contrasts with dimethylamino analogs, which donate electrons .
  • Piperazine vs. Azetidinone: Piperazine derivatives generally exhibit better metabolic stability than strained azetidinones, which may degrade rapidly in vivo .
  • Synthetic Utility : Compounds like the hydroxybutynyl variant () and trifluoroacetyl derivatives () highlight the adaptability of this scaffold in drug discovery pipelines.

Biological Activity

The compound 2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid , also known as a benzoic acid derivative, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a benzoic acid core substituted with a 4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl group. Its chemical formula is C16H18N4O4C_{16}H_{18}N_{4}O_{4} with a molecular weight of approximately 342.34 g/mol. The compound exhibits properties typical of benzoic acid derivatives, including potential interactions with biological targets.

Research indicates that benzoic acid derivatives can influence several biological pathways:

  • Protein Degradation Systems : Studies have shown that certain benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular protein homeostasis .
  • Enzyme Inhibition : The compound may inhibit specific enzymes such as cathepsins B and L, which are involved in protein degradation and have implications in cancer biology .

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

Assay Type Description Results
Cytotoxicity Assay Evaluates cell viability in cancer cell linesIC50 values indicating moderate activity against specific cancer types
Enzyme Activity Assay Measures activation of UPP and ALP pathwaysSignificant activation observed
Antiproliferative Assay Assesses the ability to inhibit cell growthNotable inhibition in certain conditions

Case Studies

  • Antiproliferative Activity :
    A study demonstrated that benzoic acid derivatives, including this compound, exhibited significant antiproliferative effects on various cancer cell lines, suggesting potential as an anticancer agent .
  • Inhibition of Enzymatic Activity :
    In vitro studies revealed that the compound effectively inhibited cathepsin B and L activity, which are implicated in tumor progression and metastasis . This inhibition could lead to reduced tumor growth rates in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid
Reactant of Route 2
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2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid

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